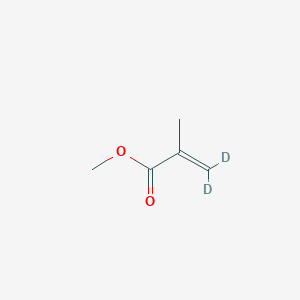
Methyl methacrylate-3,3-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methacrylate-3,3-D2 is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Science
Methyl methacrylate-3,3-D2 is extensively used in polymerization studies:
- Radical Polymerization Studies : Research has shown that the radical polymerization of methyl methacrylate can be effectively studied using deuterated variants. For example, ESR (Electron Spin Resonance) studies have provided insights into the radical mechanisms involved in the polymerization process, revealing temperature-dependent behaviors and interactions with various solvents .
- Copolymers Development : this compound can be copolymerized with other monomers to create materials with enhanced mechanical properties. Recent developments highlight its use in producing transparent and flexible copolymer films applicable in industries such as electronics and packaging .
Biomedical Applications
This compound finds significant utility in biomedical fields:
- Bone Cement : It is used as a component in surgical bone cements due to its biocompatibility and ability to form stable bonds with biological tissues. Studies have demonstrated that methyl methacrylate-based bone cements can serve as effective inter-facet and inter-vertebral body spacers, providing structural support while being MRI compatible .
- Dental Applications : In dentistry, this compound is employed in the formulation of dental prosthetics and adhesives. Its properties allow for the creation of durable and aesthetically pleasing dental materials.
Environmental Studies
The environmental impact of methyl methacrylate and its deuterated forms has been a subject of research:
- Toxicology Studies : Long-term inhalation studies have indicated that while methyl methacrylate does not significantly increase cancer risk in laboratory animals, it can cause non-neoplastic lesions in the respiratory tract. These findings underscore the importance of assessing the environmental safety of methyl methacrylate derivatives .
- Pollution Mitigation : Methyl methacrylate can be utilized in creating polymers that are effective in environmental remediation efforts, such as water-repellent coatings for concrete structures to prevent water damage and pollution infiltration .
Applications Summary Table
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Polymer Science | Radical polymerization studies | Insights into polymerization mechanisms |
| Copolymer development | Enhanced mechanical properties | |
| Biomedical | Bone cement for surgeries | Biocompatibility and structural support |
| Dental prosthetics | Durability and aesthetic appeal | |
| Environmental Studies | Toxicology assessments | Understanding health risks |
| Pollution mitigation | Effective water-repellent coatings |
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
methyl 3,3-dideuterio-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2 |
Clé InChI |
VVQNEPGJFQJSBK-DICFDUPASA-N |
SMILES isomérique |
[2H]C(=C(C)C(=O)OC)[2H] |
SMILES canonique |
CC(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















